1,3-Benzothiazole-2-carbonyl chloride
Overview
Description
1,3-Benzothiazole-2-carbonyl chloride is a chemical compound with the molecular formula C8H4ClNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1,3-Benzothiazole-2-carbonyl chloride has been found to have significant biological activity against various targets. One of the primary targets of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is essential for the survival ofM. tuberculosis . This inhibition potentially disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
Benzothiazole derivatives, including this compound, are known to affect the mitochondrial apoptotic pathway , regulated by the BCL-2 family of proteins . This pathway plays a critical role in programmed cell death, and its dysregulation can lead to various diseases, including cancer .
Result of Action
The result of the action of this compound is the inhibition of the targeted enzymes or pathways. For instance, in the case of M. tuberculosis, the inhibition of the DprE1 enzyme can lead to the death of the bacteria, providing a potential treatment for tuberculosis .
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazole-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It acts as an acylating agent, facilitating the introduction of the benzothiazole moiety into target molecules. This compound interacts with various enzymes and proteins, including those involved in the synthesis of pharmaceuticals and agrochemicals. The nature of these interactions often involves the formation of covalent bonds between the carbonyl chloride group of this compound and nucleophilic sites on the enzymes or proteins, leading to the modification of their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it may inhibit the activity of enzymes involved in metabolic pathways by forming stable adducts with their active sites. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins or transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution to target sites. The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism and apoptotic pathways. The subcellular localization of this compound is an important determinant of its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-aminobenzenethiol with oxalyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-benzothiazole-2-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.
Catalysts: In some cases, catalysts such as pyridine are used to enhance reaction rates.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
1,3-Benzothiazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolecarbonyl chloride: Similar in structure but differs in the position of the carbonyl chloride group.
Benzothiazole-2-carboxylic acid: The hydrolyzed form of 1,3-Benzothiazole-2-carbonyl chloride.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the formation of a diverse array of derivatives. Its electrophilic nature makes it a valuable intermediate in organic synthesis, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
1,3-benzothiazole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIGQLLPWDXVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379926 | |
Record name | 1,3-benzothiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67748-61-2 | |
Record name | 1,3-benzothiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazole-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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